N-(9,9-dimethyldecyl)methanimine
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Overview
Description
N-(9,9-dimethyldecyl)methanimine, also known as Schiff bases, C11-14-tert-alkyl methylene, is an organic compound with the molecular formula C13H27N. It is characterized by a carbon-nitrogen double bond, which is a defining feature of imines. This compound is known for its high reactivity and is used in various chemical processes and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(9,9-dimethyldecyl)methanimine can be synthesized through the reaction of 9,9-dimethyldecylamine with formaldehyde under acidic or basic conditions. The reaction typically involves the condensation of the amine with formaldehyde, followed by dehydration to form the imine. The reaction conditions, such as temperature and pH, can significantly influence the yield and purity of the product .
Industrial Production Methods
In industrial settings, the production of this compound often involves continuous flow processes to ensure consistent quality and high throughput. The use of catalysts, such as acid or base catalysts, can enhance the reaction rate and improve the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
N-(9,9-dimethyldecyl)methanimine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines.
Substitution: The imine group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines and alcohols can react with the imine group under mild conditions.
Major Products Formed
The major products formed from these reactions include secondary amines, oxides, and substituted imines, depending on the specific reagents and conditions used .
Scientific Research Applications
N-(9,9-dimethyldecyl)methanimine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(9,9-dimethyldecyl)methanimine involves its interaction with various molecular targets. The imine group can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of enzyme activity or disruption of cellular processes. The compound’s reactivity is attributed to the presence of the carbon-nitrogen double bond, which can undergo various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
Methanimine (CH2NH): A simpler imine with similar reactivity but different physical properties.
N,N-dimethylformamide (DMF): A polar solvent with a similar functional group but different applications.
N,N-dimethylacetamide (DMA): Another polar solvent with similar chemical properties
Uniqueness
N-(9,9-dimethyldecyl)methanimine is unique due to its specific alkyl chain, which imparts distinct physical and chemical properties. This makes it particularly useful in applications requiring specific hydrophobic or lipophilic characteristics .
Properties
Molecular Formula |
C13H27N |
---|---|
Molecular Weight |
197.36 g/mol |
IUPAC Name |
N-(9,9-dimethyldecyl)methanimine |
InChI |
InChI=1S/C13H27N/c1-13(2,3)11-9-7-5-6-8-10-12-14-4/h4-12H2,1-3H3 |
InChI Key |
ARRIHXFCXUXJNI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)CCCCCCCCN=C |
Origin of Product |
United States |
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